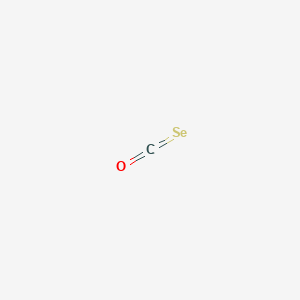
Carbonyl selenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonyl selenide is a useful research compound. Its molecular formula is COSe and its molecular weight is 106.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Carbonyl selenide as a reagent
this compound is primarily used in organic synthesis as a versatile reagent. It can participate in various reactions, including:
- Selenylation of organic compounds : OCSe can introduce selenium into organic molecules, enhancing their reactivity and biological activity.
- Synthesis of selenoesters and selenoamides : By reacting with alcohols and amines, this compound facilitates the formation of selenoesters and selenoamides, which are valuable intermediates in organic synthesis .
Case Study: Synthesis of β-Carbonyl Selenides
Recent research has demonstrated the synthesis of new β-carbonyl selenides using OCSe. The reaction conditions were optimized to yield high purity products with significant antioxidant properties. These compounds were evaluated for their potential as anticancer agents, showing promising results against various cancer cell lines .
Biological Applications
Antioxidant and Anticancer Properties
Studies have shown that derivatives of this compound exhibit notable antioxidant properties. For instance, N-substituted benzisoselenazolones synthesized from OCSe demonstrated enhanced catalytic activity mimicking glutathione peroxidase (GPx), a critical enzyme in cellular defense against oxidative stress. The introduction of specific functional groups significantly influenced their bioactivity .
Table 1: Biological Activity of this compound Derivatives
| Compound Type | Antioxidant Activity (IC50 µM) | Anticancer Activity (IC50 µM) |
|---|---|---|
| N-substituted benzisoselenazolones | 14.4 ± 0.5 | 16.2 ± 1.1 |
| β-Carbonyl selenides | Varies (dependent on structure) | Varies (dependent on structure) |
Material Science
Selenium-Containing Polymers
this compound is also utilized in the development of selenium-containing polymers, which exhibit unique electrical and optical properties. These materials are being explored for applications in electronics and photonics due to their enhanced conductivity and stability compared to traditional materials .
Environmental Chemistry
Role in Atmospheric Chemistry
OCSe plays a role in atmospheric chemistry as a potential precursor to other selenium compounds. Its interaction with various atmospheric components can lead to the formation of more complex organoselenium species, which may have implications for environmental monitoring and remediation strategies .
Propiedades
Número CAS |
1603-84-5 |
|---|---|
Fórmula molecular |
COSe |
Peso molecular |
106.98 g/mol |
InChI |
InChI=1S/COSe/c2-1-3 |
Clave InChI |
RQZJHKMUYSXABM-UHFFFAOYSA-N |
SMILES |
C(=O)=[Se] |
SMILES canónico |
C(=O)=[Se] |
Key on ui other cas no. |
1603-84-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















